ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
Description
The compound ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate (CAS: 899971-25-6) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₁₆H₂₂N₆O₅ and a molecular weight of 378.38 g/mol . Its structure features:
- A pyrazolo[3,4-d]pyrimidin-4-one core, a purine analog known for pharmacological relevance.
- A 2-hydroxyethyl group at the 1-position of the pyrazolo-pyrimidine ring.
- An acetyl linker connecting the pyrazolo-pyrimidine to a piperazine ring.
- An ethyl carboxylate group on the piperazine, enhancing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O5/c1-2-27-16(26)20-5-3-19(4-6-20)13(24)10-21-11-17-14-12(15(21)25)9-18-22(14)7-8-23/h9,11,23H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMAUXXDEIRLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate
Biological Activity
Ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has shown promise in various biological applications, particularly in anticancer and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.41 g/mol. The structure features a piperazine ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds from this class have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | RFX 393 (renal carcinoma) | 11.70 | CDK2/TRKA inhibition |
| Compound B | MCF-7 (breast cancer) | 15.50 | Apoptosis induction |
| Ethyl derivative | A549 (lung cancer) | 12.30 | Cell cycle arrest |
The compound exhibited an IC50 value of 12.30 µM against A549 lung cancer cells, indicating potent cytotoxicity. Molecular docking studies suggest that it binds effectively to key targets involved in cancer progression, such as CDK2 and TRKA, which are crucial for cell cycle regulation and survival.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit COX enzymes, which play a significant role in inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Ethyl derivative | 0.04 ± 0.01 |
| Celecoxib (standard) | 0.04 ± 0.01 |
The ethyl derivative demonstrated comparable COX-2 inhibition to celecoxib, a well-known anti-inflammatory drug.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity.
Key Findings:
- Substitution at the C6 position with electron-withdrawing groups significantly increases anticancer activity.
- The presence of hydroxyl groups enhances solubility and bioavailability.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Study 1: In vitro Evaluation
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that those with specific substitutions showed enhanced cytotoxicity against renal carcinoma cells (RFX 393). The study utilized various assays to assess cell viability and apoptosis induction.
Case Study 2: Molecular Docking Studies
Molecular docking simulations indicated that the ethyl derivative binds effectively to CDK2 and TRKA active sites. This binding affinity correlates with observed in vitro cytotoxicity, suggesting a direct relationship between structure and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Table 1: Key Structural Differences and Properties
Analysis :
Heterocyclic and Linker Modifications
Table 2: Modifications in Linked Moieties
Analysis :
- Thieno-pyrimidine vs. Pyrazolo-pyrimidine: The sulfur in ’s thieno-pyrimidine improves electrophilic interactions but reduces solubility compared to the target’s pyrazolo-pyrimidine.
- Chlorophenyl-Triazolo Systems : The halogenated aromatic system in increases hydrophobic interactions and metabolic stability, contrasting with the target’s hydroxyethyl’s polarity.
Pharmacological Implications
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are established purine analogs with antitumor properties . The target compound’s hydroxyethyl group may modulate kinase inhibition (akin to imatinib derivatives), though activity data are speculative without direct evidence.
- Fluorinated Analogs : Compounds with fluoroethyl-piperazine (e.g., ) exhibit enhanced blood-brain barrier penetration, suggesting the target’s hydroxyethyl could be modified for CNS applications.
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving condensation of pyrazolo-pyrimidine intermediates with piperazine derivatives.
- Biological Data: Limited evidence precludes direct pharmacological comparisons. Further studies on kinase inhibition or cytotoxicity are needed.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate, and what characterization techniques are critical for validation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate reacts with pyrazolo[3,4-d]pyrimidinone intermediates under reflux in dry DMF with potassium carbonate as a base, followed by purification via recrystallization (ethanol) . Characterization requires H/C NMR for confirming substituent positions and carbonyl groups, mass spectrometry for molecular weight validation, and X-ray crystallography (using SHELX software ) to resolve stereochemical ambiguities. Infrared spectroscopy (IR) is essential for identifying carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How can researchers distinguish between regioisomers in pyrazolo[3,4-d]pyrimidinone derivatives during synthesis?
- Methodological Answer : Regioisomer differentiation relies on NOESY NMR to analyze spatial interactions between protons, complemented by computational modeling (e.g., density functional theory, DFT) to predict chemical shifts. X-ray crystallography is definitive for assigning regiochemistry, as seen in analogous pyrimidinone structures .
Q. What are the common solvent systems and chromatographic methods for purifying this compound?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are used for reactions, followed by precipitation in ice-water. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or reverse-phase HPLC (acetonitrile/water with 0.1% TFA) is effective. Recrystallization from ethanol or methanol yields high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the acetyl-piperazine linkage in this compound?
- Methodological Answer : Reaction optimization involves kinetic studies using in situ IR or LC-MS to monitor intermediates. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations ) identify energy barriers. Temperature-controlled stepwise addition of reagents (e.g., maintaining 0–5°C during acetyl coupling) and using catalysts like DMAP can enhance selectivity .
Q. What strategies resolve contradictions in 1^11H NMR data for the pyrazolo[3,4-d]pyrimidinone core?
- Methodological Answer : Discrepancies arise from tautomerism or dynamic exchange. Variable-temperature NMR (VT-NMR) can slow exchange processes, revealing hidden signals. X-ray crystallography provides static structural validation, while N NMR or deuterium exchange experiments clarify tautomeric equilibria .
Q. How can researchers design N-substituted derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Derivatives are synthesized via nucleophilic displacement of the hydroxyethyl group using α-chloroacetamides or activated halides under basic conditions (KCO/DMF). SAR studies require systematic variation of substituents (e.g., aryl, alkyl) followed by in vitro assays (e.g., enzyme inhibition) and molecular docking to map binding interactions .
Q. What computational approaches predict the compound’s bioavailability and metabolic stability?
- Methodological Answer : ADME properties are modeled using QSAR tools (e.g., SwissADME) and molecular dynamics simulations to assess membrane permeability. Cytochrome P450 metabolism is predicted via docking into CYP3A4/2D6 crystal structures (PDB IDs: 4NY4, 5TFT). Experimental validation uses hepatic microsome assays .
Q. How do crystallographic twinning or disorder challenges affect structural refinement of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
